Homer -

Homer

Catalog Number: EVT-10955869
CAS Number:
Molecular Formula: C52H60F3N9O7S
Molecular Weight: 1012.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Homer proteins are expressed in the brain and are particularly abundant in areas involved in learning and memory. They interact with various receptors and signaling molecules, including metabotropic glutamate receptors and inositol trisphosphate receptors, which are vital for synaptic transmission and plasticity .

Classification

Homer proteins can be classified based on their isoforms:

  • Homer 1: Includes long forms (Homer 1b/c) that localize at the postsynaptic density and short forms (Homer 1a) that are cytosolic.
  • Homer 2: Similar to Homer 1 but with distinct regulatory roles.
  • Homer 3: Shares functional properties with the other isoforms but exhibits unique binding characteristics.
Synthesis Analysis

Methods

The synthesis of Homer proteins can be achieved through recombinant DNA technology, where specific genes encoding the proteins are cloned into expression vectors. These vectors are then introduced into host cells (commonly bacteria or mammalian cells) to produce the desired proteins.

Technical Details

The expression of Homer proteins typically involves:

  1. Cloning: The gene of interest is inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into competent bacterial cells.
  3. Induction: Protein expression is induced using specific chemicals (e.g., IPTG for bacterial systems).
  4. Purification: The expressed proteins are purified using affinity chromatography techniques.
Molecular Structure Analysis

Structure

Homer proteins possess a basic structural motif known as the PDZ domain, which facilitates interactions with other proteins. The PDZ domain allows Homer to bind to various receptors and scaffolding proteins within the postsynaptic density.

Data

The molecular weight of Homer proteins varies by isoform:

  • Homer 1: Approximately 40 kDa for long forms.
  • Homer 2: Approximately 40 kDa.
  • Homer 3: Approximately 38 kDa.
Chemical Reactions Analysis

Reactions

Homer proteins do not undergo traditional chemical reactions like small molecules; instead, they participate in biochemical interactions such as protein-protein interactions and post-translational modifications.

Technical Details

These interactions can be studied through:

  • Co-immunoprecipitation: To identify binding partners.
  • Fluorescence resonance energy transfer (FRET): To study dynamic interactions in live cells.
Mechanism of Action

Process

Homer proteins regulate synaptic signaling by forming complexes with metabotropic glutamate receptors and other signaling molecules at the postsynaptic density. This interaction modulates calcium signaling pathways critical for synaptic plasticity.

Data

Studies have shown that Homer can enhance receptor activity, thereby influencing neurotransmitter release and synaptic strength. For instance, the presence of Homer can stabilize receptor localization at synapses during neuronal activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Homer proteins are soluble in physiological buffers used for cell culture.
  • Stability: They exhibit stability under physiological conditions but may be sensitive to extreme pH or temperature changes.

Chemical Properties

  • Post-translational Modifications: Include phosphorylation, which can affect their function and interaction with other proteins.
  • Binding Affinity: Varies depending on the isoform and its specific binding partners.
Applications

Scientific Uses

Homer proteins are extensively studied in neuroscience for their roles in:

  • Synaptic Plasticity Research: Understanding mechanisms underlying learning and memory.
  • Neurological Disorder Studies: Investigating their involvement in conditions such as autism, schizophrenia, and Alzheimer's disease.
  • Drug Development: Targeting Homer interactions may provide therapeutic avenues for modulating synaptic function.
Molecular Architecture and Interaction Domains of Homer Proteins

EVH1 Domain Structural Characterization and Ligand Binding Specificity

The Enabled/vasodilator-stimulated phosphoprotein homology 1 (EVH1) domain is a ~115-residue module located at the amino terminus of Homer proteins. This domain adopts a seven-stranded antiparallel β-barrel fold with a carboxy-terminal α-helix packed alongside it, forming a compact globular structure that facilitates protein-protein interactions [2] [8]. Unlike class I EVH1 domains (e.g., Mena/VASP), which recognize FPPPP motifs, the Homer EVH1 domain belongs to class II and specifically binds proline-rich sequences (PRSs) with core motifs including PPxxF (Pro-Pro-x-x-Phe), PxxF, and LPSSP (Leu-Pro-Ser-Ser-Pro) [5] [8]. Crystallographic analyses reveal that ligand binding occurs through a deep surface pocket that accommodates the PPxxF motif in a type II polyproline helix conformation, with conserved residues (e.g., W24 in Homer1) forming hydrophobic contacts with the phenylalanine residue [2] [8].

The specificity of this interaction is governed by:

  • Steric constraints: The binding pocket excludes bulkier residues at the "F" position
  • Hydrogen bonding: Salt bridges stabilize the peptide backbone
  • Orientation: PPxxF binds in the opposite direction to FPPPP motifs recognized by other EVH1 domains [8]

Table 1: EVH1 Domain Ligand-Binding Partners

Ligand ProteinBinding MotifBiological ContextAffinity (K_d)
Metabotropic glutamate receptors (mGluRs)PPxxFPostsynaptic density~1–5 μM
Inositol trisphosphate receptors (IP3Rs)PPxxFEndoplasmic reticulum~2–8 μM
Shank proteinsLPSSPScaffolding complex~5–10 μM
Plasma membrane Ca²⁺-ATPase (PMCA)PPxxF-likeCalcium extrusionNot determined

[1] [4] [5]

Notably, Homer1 contains a unique P-motif (138-Ser-Pro-Leu-Thr-Pro-142) that enables autoinhibition by binding its own EVH1 domain, thereby regulating multimerization [5].

Coiled-Coil Domain Mediated Multimerization Mechanisms

The carboxy-terminal coiled-coil domain of long Homer isoforms (e.g., Homer1b/c, Homer2, Homer3) drives oligomerization through parallel and antiparallel interactions. This domain features a heptad repeat (abcdefg) with hydrophobic residues conserved at positions "a" and "d," enabling the formation of supercoiled helices [9]. X-ray crystallography demonstrates that the coiled-coil region forms a tetrameric structure through a unique "dimer-of-dimers" arrangement: two parallel dimeric coiled-coils intercalate in a tail-to-tail fashion, stabilized by leucine zipper motifs (ZipA and ZipB) [1] [5]. The ZipB motif is particularly critical for tetramer stability [5].

Functional consequences of multimerization include:

  • Scaffold formation: Tetrameric Homer generates a cross-shaped structure with four EVH1 domains positioned to cluster ligand proteins
  • Valency dependency: Higher-order assemblies (e.g., mesh-like matrices with Shank) require a minimum of three interaction domains per molecule [3]
  • Regulated assembly: Phosphorylation by kinases (e.g., CaMKII) disrupts coiled-coil interactions, while monomeric isoforms (e.g., Homer1a) act as dominant-negative regulators [1] [4]

Table 2: Coiled-Coil Multimerization States in Homer Proteins

IsoformDomain BoundariesMultimer StateKey Stabilizing ElementsStructural Role
Homer1b/c~200–350TetramerZipB leucine zipperScaffold nucleation
Homer3~180–340TetramerCoiled-coil dimer interfaceDendritic spine integrity
Homer1aNoneMonomerN/ACompetitive disruptor

[1] [5] [9]

Electron microscopy studies reveal that Homer-Shank complexes form micron-scale mesh-like networks where coiled-coil filaments link Shank hubs, enabling recruitment of additional postsynaptic density proteins like guanylate kinase-associated protein [1]. This architecture provides mechanical stability to dendritic spines and creates a platform for signal transduction.

Comparative Analysis of Binding Motifs (PPxxF vs. LPSSP)

Homer EVH1 domains exhibit distinct specificity profiles for PPxxF versus LPSSP motifs, enabling functional diversification in signal transduction:

PPxxF Motif:

  • Consensus sequence: Pro-Pro-x-x-Phe (x = variable residue)
  • Binding mechanism: The phenylalanine anchors into a hydrophobic pocket, while prolines form backbone hydrogen bonds; flanking residues confer additional specificity (e.g., acidic residues enhance affinity for mGluRs) [8]
  • Representative partners:
  • Metabotropic glutamate receptors (mGluR1/5)
  • TRPC channels
  • Plasma membrane Ca²⁺-ATPase (PMCA4) via ⁴⁷⁵PPQSF⁴⁷⁹ motif [4] [10]

LPSSP Motif:

  • Consensus sequence: Leu-Pro-Ser-Ser-Pro
  • Binding mechanism: Hydrophobic leucine occupies the phenylalanine pocket, while serine residues form polar contacts; exhibits lower affinity than PPxxF [5]
  • Representative partners:
  • Shank family scaffolds (e.g., Shank1C)
  • Dynamin3
  • Nuclear factor of activated T-cells (NFAT) [1] [7]

Table 3: Functional Consequences of Motif Specificity

FeaturePPxxF MotifLPSSP Motif
Binding affinityHigh (μM range)Moderate-to-low
Structural roleAnchoring receptorsLinking scaffolding proteins
Evolutionary conservationBroad (mammals to insects)Vertebrate-specific
Regulatory potentialModulated by phosphorylationConstitutive interactions
Key functional outputsCa²⁺ signaling complex assemblyDendritic spine matrix formation

[1] [4] [5]

The PPxxF motif's higher affinity and broader conservation reflect its role in tethering critical signaling components like mGluRs and calcium pumps. In contrast, the LPSSP motif enables integration with structural scaffolds like Shank, where lower-affinity interactions may facilitate dynamic remodeling of postsynaptic density architecture [1] [5]. This divergence allows Homer proteins to simultaneously organize receptors, channels, and effectors while maintaining spatial segregation of functional complexes.

Properties

Product Name

Homer

IUPAC Name

N-[5-[4-[[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]carbamoyl]phenyl]-2-(4-methylpiperazin-1-yl)phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide

Molecular Formula

C52H60F3N9O7S

Molecular Weight

1012.1 g/mol

InChI

InChI=1S/C52H60F3N9O7S/c1-31-45(72-30-59-31)34-11-9-32(10-12-34)27-58-49(70)42-25-37(65)29-64(42)50(71)46(51(2,3)4)61-43(66)8-6-7-19-56-47(68)35-15-13-33(14-16-35)36-17-18-41(63-22-20-62(5)21-23-63)40(24-36)60-48(69)38-28-57-44(67)26-39(38)52(53,54)55/h9-18,24,26,28,30,37,42,46,65H,6-8,19-23,25,27,29H2,1-5H3,(H,56,68)(H,57,67)(H,58,70)(H,60,69)(H,61,66)/t37-,42+,46-/m1/s1

InChI Key

OFNZESNEBSQKSE-BQGOKDIQSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCNC(=O)C4=CC=C(C=C4)C5=CC(=C(C=C5)N6CCN(CC6)C)NC(=O)C7=CNC(=O)C=C7C(F)(F)F)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCNC(=O)C4=CC=C(C=C4)C5=CC(=C(C=C5)N6CCN(CC6)C)NC(=O)C7=CNC(=O)C=C7C(F)(F)F)O

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